molecular formula C20H21FN6O2 B2875995 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013875-57-4

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2875995
CAS No.: 1013875-57-4
M. Wt: 396.426
InChI Key: VMWWBRYPFHRVOZ-UHFFFAOYSA-N
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Description

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine core substituted with various functional groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis techniques. A general synthetic route might include:

    Formation of the Purine Core: Starting from commercially available purine precursors, the core structure is constructed through a series of condensation and cyclization reactions.

    Introduction of the Pyrazolyl Group: The 3,5-dimethyl-1H-pyrazol-1-yl group can be introduced via nucleophilic substitution reactions, often using pyrazole derivatives and appropriate leaving groups.

    Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions, typically using ethyl halides and methylating agents under basic conditions.

    Fluorobenzyl Substitution: The 4-fluorobenzyl group is attached via a nucleophilic aromatic substitution reaction, using 4-fluorobenzyl halides and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the pyrazolyl or purine rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorobenzyl and pyrazolyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Hydrogenated derivatives.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, purine derivatives are known for their roles in cellular processes. This compound may be investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

Medicine

In medicine, compounds with similar structures are often explored for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities. This compound could be a candidate for drug development studies.

Industry

Industrially, such compounds might be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism by which 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, polymerases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-(1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
  • 7-ethyl-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 3,5-dimethyl-1H-pyrazol-1-yl derivatives

Uniqueness

The uniqueness of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group, in particular, could influence its binding affinity and specificity towards biological targets.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-5-25-16-17(22-19(25)27-13(3)10-12(2)23-27)24(4)20(29)26(18(16)28)11-14-6-8-15(21)9-7-14/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWWBRYPFHRVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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